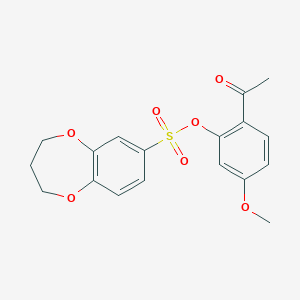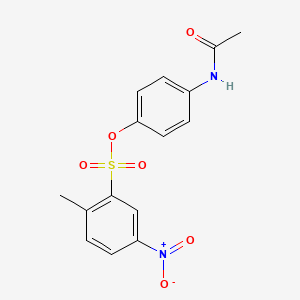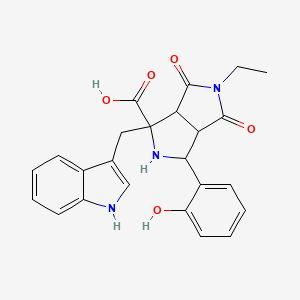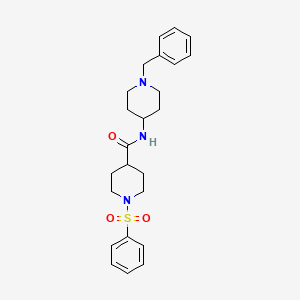![molecular formula C15H23N3O5 B7538058 Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is commonly referred to as TBOA and is known for its ability to inhibit the uptake of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
Scientific Research Applications
TBOA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of glutamate uptake, which makes it a promising candidate for the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
TBOA inhibits the uptake of glutamate by binding to the glutamate transporters located on the cell membrane. This results in an increase in the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has been shown to be a non-competitive inhibitor of glutamate uptake, which means that it binds to a site on the transporter that is distinct from the glutamate binding site.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, TBOA has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate uptake inhibitor. This makes it a useful tool for studying the role of glutamate in various physiological processes. However, one of the limitations of using TBOA is its non-specificity, as it can also inhibit the uptake of other neurotransmitters such as GABA and glycine. Additionally, TBOA has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on TBOA. One area of interest is the development of more specific glutamate uptake inhibitors that do not inhibit the uptake of other neurotransmitters. Another area of interest is the development of TBOA derivatives that have improved potency and selectivity. Additionally, TBOA has been shown to have potential applications in the treatment of cancer and inflammatory diseases, and further research is needed to explore these potential therapeutic uses.
Synthesis Methods
The synthesis of TBOA involves the reaction of tert-butyl 4-(bromomethyl)piperazine-1-carboxylate with 5-methyl-1,2-oxazole-3-carboxylic acid followed by the deprotection of the tert-butyl group using trifluoroacetic acid. The resulting product is a white crystalline powder that is soluble in dimethyl sulfoxide and other organic solvents.
properties
IUPAC Name |
tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-11-9-12(16-23-11)21-10-13(19)17-5-7-18(8-6-17)14(20)22-15(2,3)4/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJRRIZCXJHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)


![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)






![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7538048.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)